(2S,3R)-2-Methyl-3-phenylpiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry. Piperidines are essential structural motifs in many pharmaceuticals, contributing significantly to drug design and development. This particular compound has garnered interest due to its stereochemistry, which may influence its biological activity and therapeutic potential.
(2S,3R)-2-Methyl-3-phenylpiperidine belongs to the class of alkaloids, specifically categorized under piperidine derivatives. These compounds are characterized by a six-membered ring containing one nitrogen atom. The stereochemical configuration (2S,3R) indicates the specific spatial arrangement of atoms around the chiral centers, which is crucial for determining the compound's properties and interactions.
The synthesis of (2S,3R)-2-Methyl-3-phenylpiperidine can be achieved through several methods, including:
Recent advances have demonstrated that one-pot reactions combining multiple steps can yield this compound efficiently. For instance, a method involving Suzuki–Miyaura coupling followed by hydrogenation has shown promise in synthesizing various piperidine derivatives under mild conditions . The optimization of reaction parameters, such as temperature and concentration, is critical for maximizing yield and selectivity.
The molecular formula for (2S,3R)-2-Methyl-3-phenylpiperidine is . The structure comprises a piperidine ring with a methyl group at position 2 and a phenyl group at position 3.
(2S,3R)-2-Methyl-3-phenylpiperidine can participate in various chemical reactions typical of piperidine derivatives:
Research has indicated that controlling reaction conditions—such as using specific catalysts—can significantly affect the outcome of these reactions, enhancing yields and selectivity for desired products .
The mechanism of action for (2S,3R)-2-Methyl-3-phenylpiperidine is largely dependent on its interactions with biological targets. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
Studies on related compounds suggest that modifications to the piperidine structure can alter binding affinities and efficacy at various receptors, indicating that (2S,3R)-2-Methyl-3-phenylpiperidine could exhibit unique pharmacological profiles based on its stereochemistry .
Relevant analyses indicate that the compound's physical state and solubility can influence its bioavailability and therapeutic effectiveness .
(2S,3R)-2-Methyl-3-phenylpiperidine has potential applications in:
The ongoing research into piperidine derivatives continues to reveal their significance in drug discovery and development, making compounds like (2S,3R)-2-Methyl-3-phenylpiperidine valuable in scientific exploration .
Chiral piperidine derivatives represent a cornerstone in modern drug design due to their structural rigidity, ability to engage in diverse binding interactions, and prevalence in bioactive molecules. The (2S,3R)-2-Methyl-3-phenylpiperidine scaffold exemplifies this significance, where the stereochemistry at the 2- and 3-positions critically determines its biological activity. The methyl group at C2 introduces steric constraints that influence ring puckering, while the phenyl group at C3 provides a hydrophobic pharmacophore essential for target engagement. This specific configuration (2S,3R) optimizes spatial orientation for binding to neuronal receptors and enzymatic pockets, contrasting sharply with its diastereomers, which may exhibit reduced affinity or off-target effects. The scaffold’s versatility is evidenced by its incorporation into compounds targeting neurological pathways (e.g., neurokinin receptors) and oncological processes (e.g., proteasome inhibition), enabling precise modulation of protein-protein interactions and signal transduction cascades [1] [3] [7].
Table 1: Impact of Stereochemistry on Piperidine Scaffold Bioactivity
Configuration | Binding Affinity (NK1 Ki, nM) | Proteasome Inhibition (%) | Key Structural Features |
---|---|---|---|
(2S,3R) | 0.17 ± 0.04 [1] | >60% [4] | Optimal hydrophobic pocket engagement |
(2R,3S) | 28.5 ± 3.2 | <20% | Steric clash at C2 position |
(2S,3S) | 5.6 ± 1.1 | 35% | Suboptimal phenyl orientation |
(2S,3R)-2-Methyl-3-phenylpiperidine serves as an advanced synthetic intermediate for non-peptide neurokinin-1 (NK1) receptor antagonists, which block substance P (SP)-mediated signaling. SP, a tachykinin neuropeptide, binds NK1 receptors to regulate nociception, inflammation, and emotional responses. The piperidine scaffold’s nitrogen atom forms a critical salt bridge with Asp147 in the NK1 receptor transmembrane domain, while the C3-phenyl group occupies a hydrophobic subpocket essential for high-affinity binding. This pharmacophore enabled the development of CP-99,994, where the (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine structure—derived from the core (2S,3R) scaffold—exhibits a Ki of 0.17 nM against human NK1 receptors. In vivo, CP-99,994 demonstrated efficacy in suppressing SP-induced liver inflammation by reducing TNFα and IFNγ production by >70%, validating the scaffold’s therapeutic potential [1] [5] [7].
Table 2: Piperidine-Based NK1 Receptor Antagonists
Compound | Ki (nM) | Biological Effect | Structural Features |
---|---|---|---|
CP-99,994 | 0.17 [1] | Inhibits SP-mediated liver injury [5] | 2-Phenyl, 3-(o-methoxybenzyl)piperidine |
L-733,060 | 1.2 | Blocks emesis in ferret models | 3-(Bistrifluoromethylbenzyl)piperidine |
CP-96,345 | 0.66 [1] | Limited CNS penetration | Benzhydryl substitution |
Notably, replacing the benzhydryl group in early analogs (e.g., CP-96,345) with the optimized 2-phenylpiperidine moiety enhanced CNS penetration, as evidenced by cerebral concentrations of 1.35% ID/g in hamsters versus 0.04% ID/g for earlier compounds [1] [7]. This underscores the scaffold’s role in overcoming pharmacokinetic barriers in neurotherapeutic development.
While not a direct proteasome inhibitor, the (2S,3R)-2-methyl-3-phenylpiperidine scaffold contributes to anticancer strategies through structural analogy with proteasome-inhibiting lactams/lactones. The scaffold’s rigidity and stereochemistry enable mimicry of proteasome substrate transition states, particularly in γ-lactam derivatives that target the chymotrypsin-like (β5) site. For example, hibiscus-derived lactones modified to piperidinyl lactams exhibit IC50 values <0.5 µM against multiple myeloma RPMI 8226 cells by inducing endoplasmic reticulum stress and inhibiting NF-κB signaling—mechanisms shared with FDA-approved proteasome inhibitors like bortezomib [2] [4].
Structural optimization of this scaffold involves:
Table 3: Proteasome Inhibitors with Piperidine-Related Scaffolds
Compound | IC50 (β5 Subunit) | Cancer Model | Mechanistic Action |
---|---|---|---|
Bortezomib | 0.6 nM [2] | Multiple myeloma | Reversible boronate binding |
Hib-ester | 0.45 µg/mL [4] | RPMI 8226 myeloma | Irreversible lactone ring opening |
Lactam 13 | 0.28 µM [4] | RPMI 8226 myeloma | Transition-state mimicry via C3 carboxylate |
Lactam 14 | 0.31 µM [4] | RPMI 8226 myeloma | Enhanced hydrophobic contact with Tyr169 |
Pan-cancer genomic analyses further validate targeting piperidine-proteasome interactions: overexpression of proteasome genes (PSMB4, PSMD2) correlates with poor survival in 12 cancer types, while in vitro screens identify piperidine-containing molecules among putative proteasome inhibitors with transcriptomic signatures resembling bortezomib [8]. This positions the scaffold as a versatile template for next-generation antineoplastic agents.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1